1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoroethyl and ethoxymethyl groups in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves the following steps:
Preparation of 2,2-difluoroethanol: This can be achieved by reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent, followed by transesterification in the presence of an alcohol and optionally a base.
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine or its derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the ethoxymethyl group: This step involves the alkylation of the pyrazole ring with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl or ethoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group acts as a lipophilic hydrogen bond donor, facilitating the compound’s binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The ethoxymethyl group enhances the compound’s solubility and stability, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the ethoxymethyl group.
1-(2,2-Difluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.
1-(2,2-Difluoroethyl)-3-(hydroxymethyl)-1H-pyrazole: Similar structure with a hydroxymethyl group.
Uniqueness
1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is unique due to the presence of both difluoroethyl and ethoxymethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s lipophilicity, solubility, and stability, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c1-2-13-6-7-3-4-12(11-7)5-8(9)10/h3-4,8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGIOIAEHUDCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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